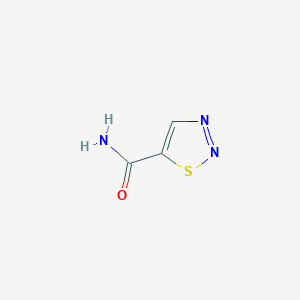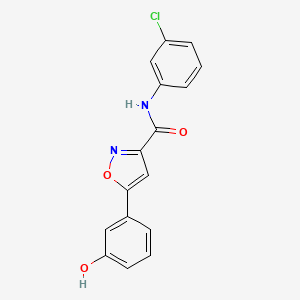
5-(4-fluorophenyl)-N-(1-phenylethyl)isoxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-fluorophenyl)-N-(1-phenylethyl)isoxazole-3-carboxamide, commonly known as FLX, is a chemical compound that belongs to the class of isoxazole carboxamides. This compound has been widely used in scientific research due to its unique chemical structure and pharmacological properties.
作用机制
FLX acts as a positive allosteric modulator of mGluR5, which means that it enhances the activity of this receptor in response to glutamate, the endogenous ligand of mGluR5. This results in the activation of various intracellular signaling pathways, such as the phospholipase C (PLC)-protein kinase C (PKC) pathway, the extracellular signal-regulated kinase (ERK) pathway, and the mammalian target of rapamycin (mTOR) pathway. These pathways are involved in various physiological and pathological processes, such as synaptic plasticity, gene expression, and cell survival.
Biochemical and Physiological Effects:
FLX has been shown to have various biochemical and physiological effects, such as cognitive enhancement, neuroprotection, and anti-inflammatory activity. It has been found to improve cognitive performance in various animal models of cognitive impairment, such as the Morris water maze test and the novel object recognition test. FLX has also been shown to protect against various neurotoxic insults, such as oxidative stress, excitotoxicity, and neuroinflammation. Additionally, FLX has been found to have anti-inflammatory activity by reducing the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
实验室实验的优点和局限性
FLX has several advantages for lab experiments, such as its high potency, selectivity, and solubility. It can be easily synthesized and purified using standard laboratory techniques. However, FLX also has some limitations, such as its poor bioavailability and short half-life, which may limit its use in vivo. Additionally, FLX may have off-target effects on other receptors or enzymes, which may complicate the interpretation of the experimental results.
未来方向
FLX has shown great potential as a pharmacological tool for studying the role of mGluR5 in various physiological and pathological processes. However, there are still many unanswered questions regarding the mechanism of action, the optimal dosing regimen, and the potential side effects of FLX. Future research should focus on elucidating the molecular mechanisms underlying the cognitive-enhancing and neuroprotective effects of FLX, as well as exploring its potential therapeutic applications in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. Additionally, the development of more potent and selective mGluR5 positive allosteric modulators may overcome the limitations of FLX and pave the way for the clinical translation of this promising class of compounds.
合成方法
FLX can be synthesized using various methods, including the reaction of 4-fluoroacetophenone with ethylmagnesium bromide followed by the reaction with isoxazole-3-carboxylic acid. Another method involves the reaction of 4-fluoroacetophenone with 1-phenylethylamine followed by the reaction with isoxazole-3-carboxylic acid. The purity of the synthesized FLX can be confirmed using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
FLX has been extensively used in scientific research due to its unique pharmacological properties. It has been found to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which plays a crucial role in various physiological and pathological processes, such as learning and memory, anxiety, depression, addiction, and neurodegeneration. FLX has also been shown to enhance the release of dopamine and acetylcholine in the brain, which may contribute to its cognitive-enhancing and neuroprotective effects.
属性
IUPAC Name |
5-(4-fluorophenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-12(13-5-3-2-4-6-13)20-18(22)16-11-17(23-21-16)14-7-9-15(19)10-8-14/h2-12H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXOXJQXKWMQNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorophenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(2-Methylpropyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7518302.png)

![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide](/img/structure/B7518321.png)
![Ethyl 1-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B7518327.png)
![N-(2-methoxyphenyl)-3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518335.png)
![1-[4-(5-Thien-2-yl-1,3,4-oxadiazol-2-yl)phenyl]ethanone](/img/structure/B7518336.png)
![N-(4-fluorophenyl)-3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518337.png)
![5-ethyl-N-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7518339.png)
![N-(3-azepan-1-ylpropyl)-1-[(2-methoxyphenyl)amino]isoquinoline-4-carboxamide](/img/structure/B7518353.png)
![1-Methyl-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7518364.png)
![1-{[5-(4-Fluorophenyl)isoxazol-3-yl]carbonyl}piperidine](/img/structure/B7518380.png)
![[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B7518382.png)
